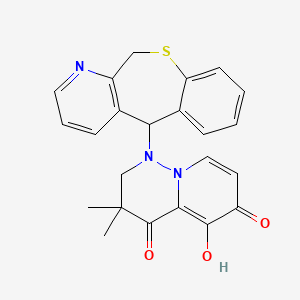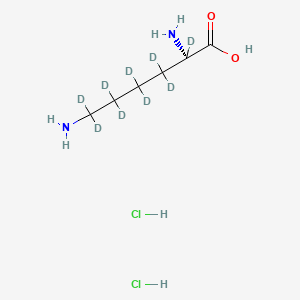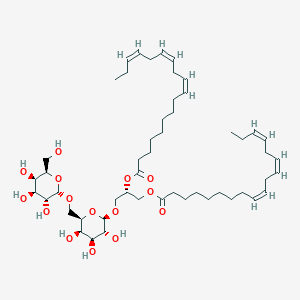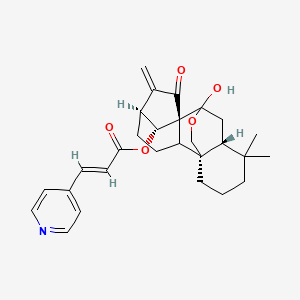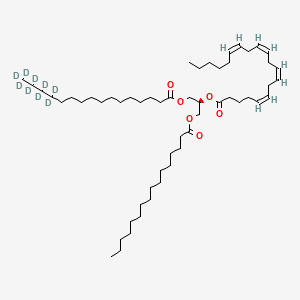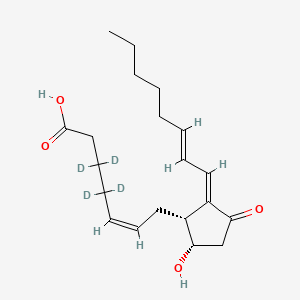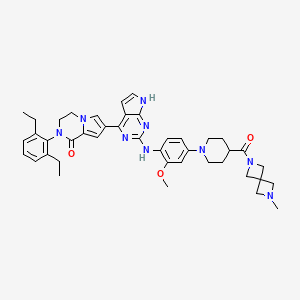
TTK inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTK inhibitor 3 is a small-molecule inhibitor targeting the threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (MPS1). TTK is a dual-specific protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. This compound has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TTK inhibitor 3 involves several key steps, including the formation of amides and carboxamides, nucleophilic substitution, and preparation of boronic esters. For instance, the amide formation can be achieved by treating a DMF solution of 3-iodo-1H-indazol-5-amine with DIPEA and RCO2H at 0°C, followed by the addition of TBTU . Nucleophilic substitution on 1-fluoro-4-iodobenzene involves the use of NaH and DMF at 0°C, followed by heating at 80-85°C . The preparation of boronic esters typically involves aryliodide or arylbromide, bis(pinacolato)diboron, KOAc, and DMF or DMSO, heated at 85-100°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions for higher yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
TTK inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
TTK inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
TTK inhibitor 3 exerts its effects by selectively binding to the ATP-binding pocket of the TTK enzyme, thereby blocking its kinase activity . This inhibition disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in cancer cells. The molecular targets and pathways involved include the phosphorylation of serine and threonine residues on various substrates, which are crucial for accurate chromosome alignment and segregation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TTK inhibitor 3 include:
BAY-1217389: Another TTK inhibitor with similar anticancer properties.
CFI-402257: A TTK inhibitor known for its ability to enhance the efficacy of chemotherapy.
NTRC 0066-0: A TTK inhibitor that has shown complete inhibition of tumor growth in preclinical studies.
Uniqueness
This compound is unique in its ability to selectively target the ATP-binding pocket of TTK, providing a high degree of specificity and potency. Its combination with chemotherapy and radiotherapy has shown enhanced anticancer effects without increasing adverse reactions .
Properties
Molecular Formula |
C42H49N9O3 |
|---|---|
Molecular Weight |
727.9 g/mol |
IUPAC Name |
2-(2,6-diethylphenyl)-7-[2-[2-methoxy-4-[4-(6-methyl-2,6-diazaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46) |
InChI Key |
BNSPEWBMGVWZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


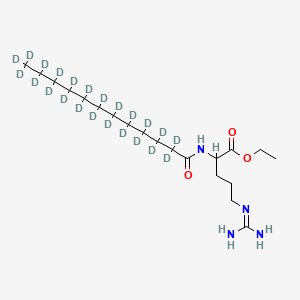
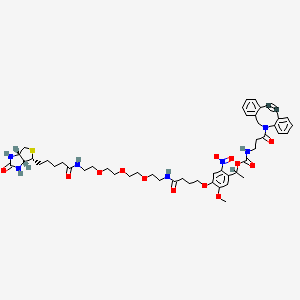
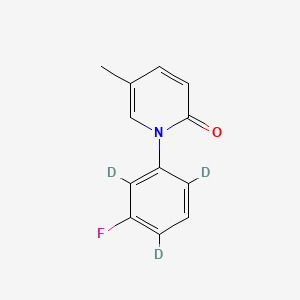
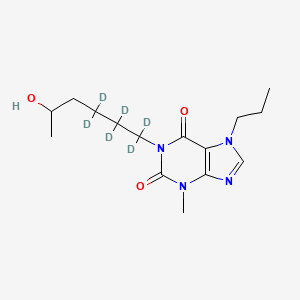
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
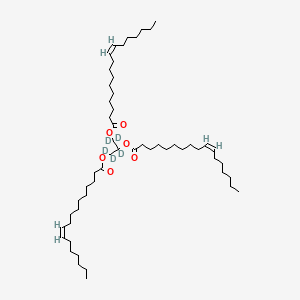
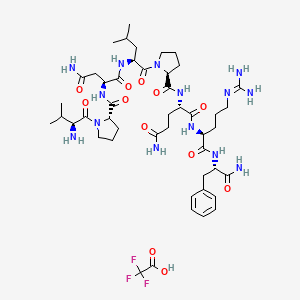
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
